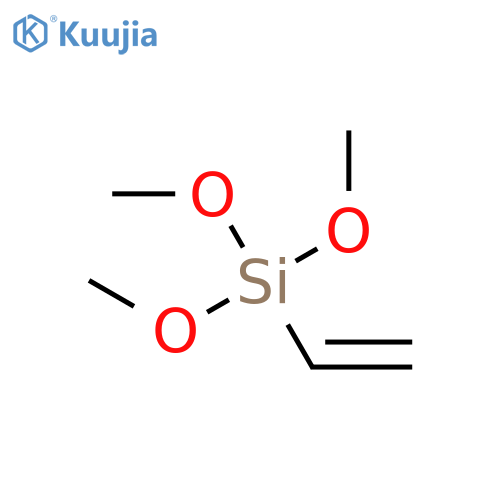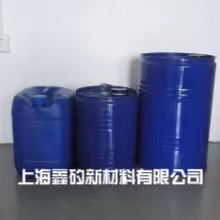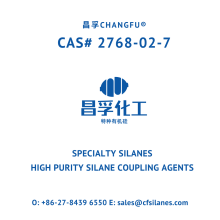Cas no 2768-02-7 (Vinyltrimethoxysilane)

Vinyltrimethoxysilane structure
商品名:Vinyltrimethoxysilane
Vinyltrimethoxysilane 化学的及び物理的性質
名前と識別子
-
- Vinyltrimethoxysilane
- Ethenyltrimethoxysilan
- Trimethoxy(vinyl)silane
- Vinymethyltrimethoxysilane
- Ethenyltrimethoxysilane
- VTMO
- Silane Coupling Agent A-171
- Trimethoxyvinylsilane
- (TriMethoxysilyl)ethylene
- a171
- CV-4917
- Dynasylan VTMO
- kbm1003
- sz6300
- v4917
- VTMS
- vts-m
- y4302
- Y-4302
- Silane, ethenyltrimethoxy-
- Vinyl trimethoxy silane
- (Trimethoxysilyl)ethene
- Silane, trimethoxyvinyl-
- Vinyltrimethoxysilane, 98%
- 0ZIU135UES
- A 171 (Silane derivative)
- NKSJNEHGWDZZQF-UHFFFAOYSA-N
- KBM 1003
- SZ 6300
- A 171
- Y 4302
- V 4917
- Vinyltrimethoxysilane, 98%, AcroSeal(R)
- vinyltrimethoxy-silane
- vinyl tri
- DOW CORNING(R) PRODUCT Q9-6300
- Tri-Methoxy Vinyl Silane (Vtmos) (Vinyltrimethoxy Silane )
-
- MDL: MFCD00008605
- インチ: 1S/C5H12O3Si/c1-5-9(6-2,7-3)8-4/h5H,1H2,2-4H3
- InChIKey: NKSJNEHGWDZZQF-UHFFFAOYSA-N
- ほほえんだ: [Si](C([H])=C([H])[H])(OC([H])([H])[H])(OC([H])([H])[H])OC([H])([H])[H]
- BRN: 1099136
計算された属性
- せいみつぶんしりょう: 148.055571g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 回転可能化学結合数: 4
- どういたいしつりょう: 148.055571g/mol
- 単一同位体質量: 148.055571g/mol
- 水素結合トポロジー分子極性表面積: 27.7Ų
- 重原子数: 9
- 複雑さ: 81.9
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 疎水性パラメータ計算基準値(XlogP): 使用できません
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 0.968 g/mL at 25 °C(lit.)
- ゆうかいてん: <-70°C
- ふってん: 123°C(lit.)
- フラッシュポイント: 華氏温度:71.6°f
摂氏度:22°c - 屈折率: n20/D 1.392(lit.)
- すいようせい: びようようせい
- PSA: 27.69000
- LogP: 0.58970
- じょうきあつ: 16.4±0.2 mmHg at 25°C
- かんど: Moisture Sensitive
- ようかいせい: 水に微溶解する
Vinyltrimethoxysilane セキュリティ情報
-
記号:


- ヒント:に警告
- シグナルワード:Danger
- 危害声明: H226-H313-H315-H319
- 警告文: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P312-P370+P378-P403+P235-P501
- 危険物輸送番号:UN 1993 3/PG 2
- WGKドイツ:1
- 危険カテゴリコード: 10-20
- セキュリティの説明: S26-S36/37/39-S37/39-S16
- 福カードFコード:10-21
- RTECS番号:VV6770000
-
危険物標識:

- 包装カテゴリ:III
- 危険レベル:3
- 包装グループ:III
- TSCA:Yes
- セキュリティ用語:3
- 包装等級:III
- 危険レベル:3
- 爆発限界値(explosive limit):1.1%(V)
- ちょぞうじょうけん:Store long-term at 2-8°C
- リスク用語:R10; R36/37/38
Vinyltrimethoxysilane 税関データ
- 税関コード:29310095
- 税関データ:
中国税関コード:
29310095
Vinyltrimethoxysilane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | V0042-25ML |
Vinyltrimethoxysilane |
2768-02-7 | >98.0%(GC) | 25ml |
¥100.00 | 2024-04-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V51290-500ml |
Vinyltrimethoxysilane |
2768-02-7 | 98% | 500ml |
¥228.0 | 2023-09-06 | |
| abcr | AB125362-5 kg |
Vinyltrimethoxysilane, 97%; . |
2768-02-7 | 97% | 5 kg |
€185.00 | 2023-07-20 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B21176-100g |
Vinyltrimethoxysilane, 98% |
2768-02-7 | 98% | 100g |
¥838.00 | 2023-02-15 | |
| BAI LING WEI Technology Co., Ltd. | 187403-100G |
Vinyltrimethoxysilane, 97.5% |
2768-02-7 | 97.5% | 100G |
¥ 353 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | 187403-500G |
Vinyltrimethoxysilane, 97.5% |
2768-02-7 | 97.5% | 500G |
¥ 948 | 2022-04-26 | |
| eNovation Chemicals LLC | D574289-1kg |
Vinyltrimethoxysilane |
2768-02-7 | 97% | 1kg |
$200 | 2024-06-05 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | V162969-2.5L |
Vinyltrimethoxysilane |
2768-02-7 | >98.0%(GC) | 2.5l |
¥1183.90 | 2023-08-31 | |
| Apollo Scientific | OR924149-500g |
Vinyltrimethoxysilane |
2768-02-7 | 97% | 500g |
£185.00 | 2025-02-19 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H97573-25g |
Vinyltrimethoxysilane |
2768-02-7 | 98% | 25g |
¥40 | 2023-09-19 |
Vinyltrimethoxysilane サプライヤー
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:2768-02-7)Vinyltrimethoxysilane
注文番号:sfd2571
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:33
価格 ($):discuss personally
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
(CAS:2768-02-7)VINYLTRIMETHOXYSILANE
注文番号:ChangFu® C204
在庫ステータス://
はかる:1000g/500g/100g
清らかである:95.00%/95.00%/95.00%
最終更新された価格情報:Thursday, 7 December 2023 11:51
価格 ($)://
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:2768-02-7)Silane,ethenyltrimethoxy
注文番号:LE8380
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:59
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:2768-02-7)Triethoxyvinylsilane
注文番号:LE3866
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:44
価格 ($):discuss personally
Vinyltrimethoxysilane 関連文献
-
Baoliang Wang,Chengyong Gao,Yiting Huang,Zhenzhen Xu,Yanbo Zhang,Qianxue Yang,Tieling Xing,Guoqiang Chen RSC Adv. 2021 11 10699
-
Yuetao Liu,Jiawen Sun,Junguo Yuan,Shuai Wang,Yu Ding,Yumin Wu,Chuanhui Gao Inorg. Chem. Front. 2018 5 1894
-
Ali Khalafi-Nezhad,Maryam Nourisefat,Farhad Panahi Org. Biomol. Chem. 2015 13 7772
-
Jin Qi,Tianyao Zhang,Jianping Xiao,Qianmao Zhang,Chengdong Xiong New J. Chem. 2020 44 19227
-
Yanli Liu,Qijun Song Anal. Methods 2014 6 5258
2768-02-7 (Vinyltrimethoxysilane) 関連製品
- 150854-67-4(Silane, ethenyltris(tetradecyloxy)-)
- 417699-43-5(2,4,7-Trioxa-3-silaoctane, 3-ethenyl-3-methoxy-)
- 186808-88-8(Oxasilacyclopropane, 2,2-dimethoxy-)
- 111537-21-4(Silane, (3-chloro-1-propenyl)trimethoxy-)
- 201933-59-7(Silane, triethoxy(1-methylethenyl)-)
- 192572-91-1(Silane, hexenyltrimethoxy-)
- 151176-33-9(3,8-Dioxa-4,7-disilaundec-5-ene, 4,4-diethoxy-7,7-dipropoxy-)
- 406950-79-6(Silane, triethoxy[(1E)-3-ethoxy-1-propenyl]-)
- 406950-85-4(Silane, [(1E)-3-butoxy-1-propenyl]trimethoxy-)
- 478384-22-4(Silane, 1,9-decadienyltriethoxy-)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
(CAS:2768-02-7)Vinyltrimethoxysilane

清らかである:99%
はかる:1kg
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:2768-02-7)乙烯基三甲氧基硅烷

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ












